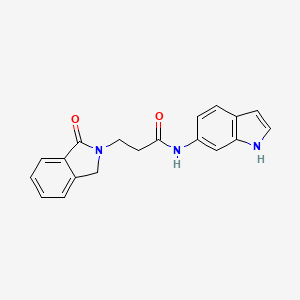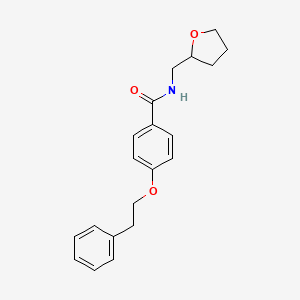![molecular formula C21H34N4O3S B4502923 1-(benzylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4502923.png)
1-(benzylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(benzylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H34N4O3S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.23516213 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of Piperazine Derivatives in Scientific Research
Piperazine derivatives, such as 1-(benzylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide, play a significant role in the development of pharmaceuticals due to their versatile pharmacological properties. Research into these compounds has led to advances in treating various diseases, showcasing their importance in medicinal chemistry and drug discovery.
Application in Anti-Mycobacterial Compounds Design
Piperazine is a privileged scaffold in medicinal chemistry, used extensively in the design of compounds with potent anti-mycobacterial properties. This is crucial for developing new treatments for tuberculosis, particularly against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. The structural motif of piperazine, integrated into new molecules, has demonstrated significant activity against these resistant strains, highlighting the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Role in Cardiovascular Drug Delivery
Piperazine derivatives also find applications in the formulation of drug delivery systems targeting the cardiovascular system. These compounds can improve therapeutic outcomes by overcoming physiological barriers. The development of suitable delivery systems incorporating piperazine derivatives, such as nanoparticles or small organic compounds, represents a promising strategy for treating a variety of cardiovascular diseases, including atherosclerosis, ischemic-reperfusion injury, and hypertension. This reflects the adaptability of piperazine-based compounds in developing novel therapeutic strategies (Geldenhuys et al., 2017).
Contribution to Nanofiltration Membrane Development
In the field of environmental science and technology, piperazine-based compounds are instrumental in creating advanced nanofiltration (NF) membranes. These membranes exhibit enhanced separation performance due to their unique crumpled polyamide layer, which significantly improves water permeance and selectivity. The application of these innovative NF membranes extends to water treatment, desalination, and various environmental applications, underscoring the role of piperazine derivatives in addressing global water scarcity challenges (Shao et al., 2022).
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3S/c1-23-14-16-24(17-15-23)11-5-10-22-21(26)20-8-12-25(13-9-20)29(27,28)18-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHEWFNQPACGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-methyl-4-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4502850.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4502871.png)
![1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4502878.png)

![6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one](/img/structure/B4502896.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B4502901.png)

![1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4502907.png)
![N-[(3-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4502909.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(3-hydroxy-2-pyridinyl)urea](/img/structure/B4502920.png)
![1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE](/img/structure/B4502930.png)

![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4502951.png)
